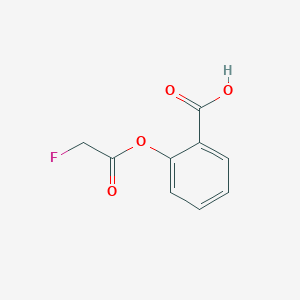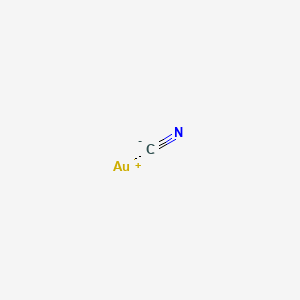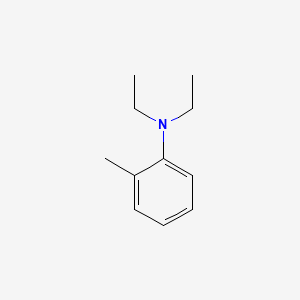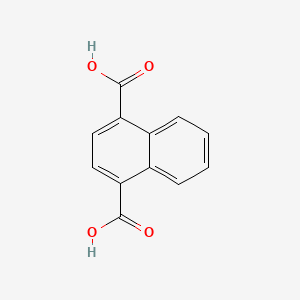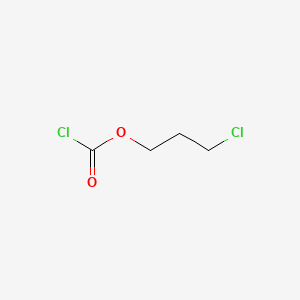
Metiltrioctilsilan
Descripción general
Descripción
Silane, methyltrioctyl- is a useful research compound. Its molecular formula is C25H54Si and its molecular weight is 382.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, methyltrioctyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, methyltrioctyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Tetraalquilsilanos
El metiltrioctilsilan se puede sintetizar en un solo paso a partir de triclorometilsilano y trioctilaluminio comercialmente disponibles . Este proceso minimiza los coproductos que resultan de la redistribución del grupo alquilo mediante la adición de haluros de sodio o litio .
Reactivo basado en radicales en química orgánica
El this compound, también conocido como tris(trimetilsilil)silano, ha encontrado múltiples aplicaciones en la síntesis orgánica . Se ha utilizado con éxito en reducciones radicales, hidrosilación y reacciones radicales consecutivas .
Polimerización
El this compound juega un papel estratégico en la polimerización . Es particularmente útil en la polimerización radical inducida por foto de olefinas y la polimerización catiónica promovida por foto de epóxidos .
Ciencia de los materiales
Además de sus aplicaciones en la síntesis orgánica, el this compound también se utiliza en el campo de la ciencia de los materiales . Sus propiedades únicas lo convierten en un componente valioso en el desarrollo de nuevos materiales .
Modificaciones del grupo funcional
El this compound sirve como un agente reductor basado en radicales para modificaciones del grupo funcional . Se puede utilizar para modificar varios grupos funcionales en condiciones reductoras .
Mediador de reacciones radicales secuenciales
El this compound puede actuar como un mediador en reacciones radicales secuenciales . Esto permite la creación de compuestos orgánicos complejos a través de una serie de reacciones radicales controladas .
Propiedades
IUPAC Name |
methyl(trioctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54Si/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3/h5-25H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDGJEUDNIUNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(CCCCCCCC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073325 | |
| Record name | Silane, methyltrioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3510-72-3 | |
| Record name | Silane, methyltrioctyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003510723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, methyltrioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method for Methyltrioctylsilane described in the research?
A1: The research [] presents a novel, single-step synthesis method for Methyltrioctylsilane using commercially available Trichloromethylsilane and Trioctylaluminum. This is significant because it offers a potentially more efficient and cost-effective alternative to multi-step synthesis routes. Additionally, the research highlights the crucial role of alkali metal halides in this reaction. The addition of sodium or lithium halides minimizes byproducts from alkyl group redistribution, leading to a higher yield of the desired Methyltrioctylsilane. Interestingly, using potassium or rubidium halides drastically alters the reaction pathway, favoring the production of Methyldioctylsilane. This highlights the potential for controlling the reaction selectivity by carefully choosing the alkali metal halide.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
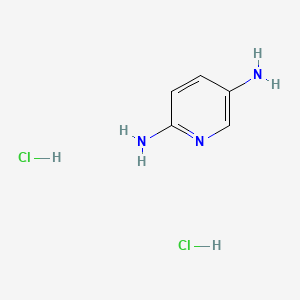
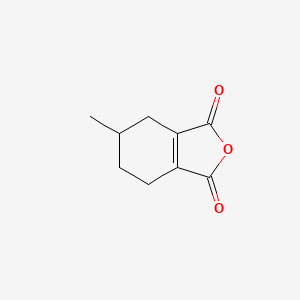
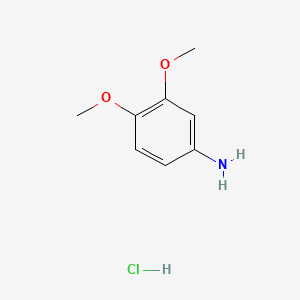
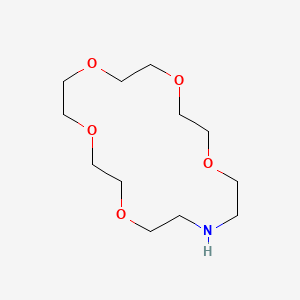
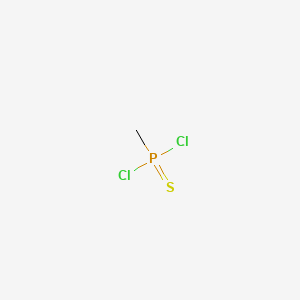
![2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B1582699.png)



